molecular formula C17H10N2O3S2 B2587300 (Z)-3-(4-hydroxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 300817-93-0

(Z)-3-(4-hydroxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2587300
CAS No.: 300817-93-0
M. Wt: 354.4
InChI Key: DYIMXSLNVNKKDT-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(4-hydroxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-hydroxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with 2-oxoindoline-3-thione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-hydroxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl groups can be reduced to form alcohol derivatives.

    Substitution: The thioxothiazolidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-hydroxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is studied for its potential as a building block for more complex molecules.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

Medicine

In medicinal chemistry, it is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-3-(4-hydroxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Indolinone derivatives: Studied for their anticancer activities.

    Phenolic compounds: Known for their antioxidant properties.

Uniqueness

(Z)-3-(4-hydroxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is unique due to its combination of structural features, which may confer a distinct set of biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-[4-hydroxy-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3S2/c20-10-7-5-9(6-8-10)19-16(22)14(24-17(19)23)13-11-3-1-2-4-12(11)18-15(13)21/h1-8,20,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCRYVKVQSFBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)C4=CC=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333764
Record name 3-[4-hydroxy-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671537
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

300817-93-0
Record name 3-[4-hydroxy-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.